5-Iodo-6-methoxyindane
Description
Overview of Indane Scaffolds and their Significance in Chemical Research
The indane scaffold, a bicyclic framework consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, is a privileged structure in medicinal chemistry and materials science. researchgate.netresearchgate.nettudublin.ie This rigid framework provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive core for the rational design of therapeutic molecules. researchgate.net The versatility of the indane nucleus is evident in its presence in a variety of natural products and commercial drugs. researchgate.nettudublin.iemdpi.com For instance, the indanone moiety, a close analog, is found in pharmaceuticals like Donepezil, used for treating Alzheimer's disease, and Indinavir, an antiviral medication. mdpi.comnih.gov The diverse biological activities associated with indane derivatives, including anticancer, anti-inflammatory, and neuroprotective properties, underscore their importance in drug discovery. researchgate.netresearchgate.net Furthermore, the indane framework serves as a versatile building block in organic synthesis, enabling the construction of more complex molecular architectures. researchgate.netevitachem.com
The Role of Halogenation and Alkoxylation in Indane Framework Functionalization
The functionalization of the indane scaffold through halogenation and alkoxylation is a key strategy for modulating its chemical and biological properties. Halogen atoms, such as iodine, are particularly valuable as they can act as versatile synthetic handles for further molecular elaboration through various cross-coupling reactions. The introduction of halogens onto the aromatic ring of the indane structure is often achieved through electrophilic aromatic substitution. nih.govencyclopedia.pub However, in some cases, direct halogenation of the indane-1,3-dione derivative is not feasible, necessitating the use of halogenated precursors in the synthesis. nih.govencyclopedia.pub
Alkoxy groups, such as the methoxy (B1213986) group present in 5-iodo-6-methoxyindane, are also crucial substituents. They can influence the electronic properties of the aromatic ring, directing further substitution reactions and modulating the reactivity of the entire molecule. iyte.edu.tr The presence of a methoxy group can impact the biological activity of the indane derivative and can be a key feature for receptor binding in medicinal chemistry applications. iyte.edu.trub.edu The synthesis of methoxy-substituted indanones is a well-established area of research, with various methods available for their preparation. beilstein-journals.orgacs.orgchemsrc.com
Research Trajectories for this compound and Related Structures
Research involving this compound and its related structures primarily revolves around its utility as a synthetic intermediate. The presence of both an iodo and a methoxy group on the indane framework makes it a highly valuable building block for the synthesis of more complex molecules. The iodine atom can be readily transformed into other functional groups or used as a handle for carbon-carbon bond formation, while the methoxy group can be retained or demethylated to a hydroxyl group, offering further avenues for diversification. researchgate.netresearchgate.net
The synthesis of 5-iodo-6-methoxyindan-1-one (B3280869) is typically achieved through the electrophilic iodination of 6-methoxyindan-1-one. chemsrc.com This precursor, 6-methoxyindan-1-one, is a commercially available compound, making the synthesis of the target molecule relatively accessible. ub.educhemsrc.com Research into related structures often involves the exploration of different halogen and alkoxy substituents on the indane ring to fine-tune the properties of the resulting compounds for specific applications, such as in the development of new therapeutic agents or functional materials. researchgate.netresearchgate.net The broader class of substituted indanes continues to be an active area of investigation, with ongoing efforts to develop novel synthetic methodologies and explore their potential in various scientific domains. nih.govrsc.orgacs.orgrsc.org
Chemical Compound Data
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C10H11IO | Not available | Not available |
| 5-Iodo-6-methoxyindan-1-one | C10H9IO2 | 288.08 | 723760-70-1 |
| 6-Methoxyindan-1-one | C10H10O2 | 162.19 | 13623-25-1 |
| 5-Bromo-6-methoxyindan | Not available | Not available | Not available |
| 5-Chloro-6-methoxyindan | Not available | Not available | Not available |
| 4-Iodo-5-methoxyindan | Not available | Not available | Not available |
| 5-Nitro-1-indanone | C9H7NO3 | 177.16 | 5111-72-8 |
| Donepezil | C24H29NO3 | 379.49 | 120014-06-4 |
| Indinavir | C36H47N5O4 | 613.79 | 150378-17-9 |
Table 1: Properties of 5-Iodo-6-methoxyindan-1-one
| Property | Value |
|---|---|
| IUPAC Name | 5-iodo-6-methoxy-2,3-dihydro-1H-inden-1-one |
| Molecular Formula | C10H9IO2 |
| Molecular Weight | 288.08 g/mol |
| CAS Number | 723760-70-1 |
| Canonical SMILES | COC1=C(C=C2CCC(=O)C2=C1)I |
| InChIKey | XALFXRGSYICRGF-UHFFFAOYSA-N |
This article has focused on the chemical compound this compound and its closely related ketone derivative, highlighting its synthetic accessibility and the importance of its functional groups within the broader context of substituted indane chemistry. The continued exploration of such scaffolds promises to yield new discoveries in both fundamental organic synthesis and applied chemical research.
Structure
3D Structure
Properties
Molecular Formula |
C10H11IO |
|---|---|
Molecular Weight |
274.10 g/mol |
IUPAC Name |
5-iodo-6-methoxy-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C10H11IO/c1-12-10-6-8-4-2-3-7(8)5-9(10)11/h5-6H,2-4H2,1H3 |
InChI Key |
QNKYKJIQPOQFMC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CCCC2=C1)I |
Origin of Product |
United States |
Synthetic Methodologies for 5 Iodo 6 Methoxyindane
Strategies for Methoxyindane Precursor Synthesis
The initial critical step in the synthesis of 5-iodo-6-methoxyindane is the formation of a suitably functionalized methoxyindane precursor. This typically involves either the synthesis and subsequent functionalization of 5-methoxyindane or the introduction of a methoxy (B1213986) group onto a pre-existing indane scaffold.
Synthesis and Functionalization of 5-Methoxyindane
The synthesis of 5-methoxyindane can be achieved through various established organic chemistry methods. One common approach starts from 5-methoxy-1-indanone, which is commercially available or can be synthesized. The ketone functionality can then be reduced to a methylene (B1212753) group to yield 5-methoxyindane.
Once 5-methoxyindane is obtained, it can be further functionalized. For instance, photobromination of 5-methoxyindane has been studied extensively. tandfonline.comresearchgate.net Depending on the reaction conditions, such as temperature and the amount of brominating agent (e.g., bromine in carbon tetrachloride), different brominated products can be obtained. tandfonline.comresearchgate.net For example, the reaction of 5-methoxyindane with bromine under irradiation can lead to the formation of 1,2,3-tribromo-6-methoxyindene at low temperatures. researchgate.net These brominated derivatives can serve as precursors for further transformations.
Methods for Introducing the Methoxy Group on Indane Scaffolds
Alternatively, a methoxy group can be introduced onto an existing indane ring system. This can be particularly useful if a substituted indane is more readily available. The introduction of a methoxy group onto an aromatic ring can often be accomplished via nucleophilic aromatic substitution on an appropriately activated indane derivative or through other functional group transformations. For example, a hydroxyl group on the indane ring can be converted to a methoxy group via Williamson ether synthesis. The position of the methoxy group is crucial for the subsequent regioselective iodination step.
Regioselective Iodination Approaches to this compound
With the methoxyindane precursor in hand, the next key transformation is the regioselective introduction of an iodine atom at the 5-position. The methoxy group at the 6-position is an ortho-, para-directing group, which activates the aromatic ring for electrophilic substitution and directs incoming electrophiles to the ortho and para positions. In the case of 6-methoxyindane, the 5-position is ortho to the methoxy group, making it a favorable site for iodination.
Electrophilic Iodination of Activated Methoxyindanes
Electrophilic iodination is a common method for introducing iodine onto an aromatic ring. The methoxy group in 6-methoxyindane activates the aromatic ring, facilitating electrophilic attack. Various iodinating reagents can be employed for this purpose. A combination of molecular iodine (I₂) and an oxidizing agent is often used to generate a more potent electrophilic iodine species, such as the iodonium (B1229267) ion (I⁺). wikipedia.org Reagents like N-iodosuccinimide (NIS), often in the presence of an acid catalyst like trifluoroacetic acid, are also effective for the iodination of activated aromatic compounds. organic-chemistry.orgorganic-chemistry.org The choice of solvent and reaction conditions can influence the regioselectivity and yield of the reaction. For instance, the use of hexafluoroisopropanol as a solvent has been shown to promote mild and regioselective halogenation of arenes with N-halosuccinimides. organic-chemistry.org
| Reagent System | Description | Reference |
|---|---|---|
| I₂ / Oxidizing Agent (e.g., HNO₃) | Generates a strong electrophilic iodine species (I⁺). | wikipedia.org |
| N-Iodosuccinimide (NIS) / Acid Catalyst | A common and effective reagent for iodinating activated arenes. | organic-chemistry.orgorganic-chemistry.org |
| Bis(methanesulfonyl) peroxide / Iodide | A novel method for regioselective iodination. | d-nb.info |
| Iodine / Silver(I) Nitrate | Used for ortho-selective iodination of aryl boronic acids, a related transformation. | tcichemicals.com |
Iodination via Organometallic Intermediates (e.g., Lithiation followed by Iodination)
Another powerful strategy for regioselective iodination involves the use of organometallic intermediates. This approach typically involves a metal-halogen exchange or a deprotonation (lithiation) at the desired position, followed by quenching with an iodine source. For example, an aryl bromide or chloride can undergo lithium-halogen exchange with an organolithium reagent like n-butyllithium to form an aryllithium species. wikipedia.org This highly reactive intermediate can then react with molecular iodine to introduce an iodine atom at that specific position. commonorganicchemistry.com This method offers excellent regiocontrol, as the position of the initial halogen or the site of lithiation dictates the position of iodination. While there is no specific literature found for the lithiation of 6-methoxyindane followed by iodination to yield this compound, this general methodology is a plausible synthetic route. commonorganicchemistry.com
Asymmetric Synthesis and Chiral Resolution of Indane Derivatives (Relevance to this compound Analogues)
While the indane core of this compound itself is achiral, the introduction of a substituent at the 1 or 2-position of the five-membered ring would create a chiral center. The synthesis of enantiomerically pure analogues of this compound is therefore a topic of significant interest, particularly for applications in medicinal chemistry and materials science. The primary strategies for obtaining such chiral indane derivatives are asymmetric synthesis and the resolution of racemic mixtures.
Research into the asymmetric synthesis and chiral resolution of indane derivatives has provided several effective methodologies that are directly applicable to analogues of this compound. A notable example is the resolution of racemic 2-amino-5-methoxyindane, a close structural analogue.
One successful approach for the resolution of racemic 2-amino-5-methoxyindane involves the formation of diastereomeric salts using a chiral resolving agent. In this method, the racemic amine is reacted with an enantiomerically pure acid, such as (R)-mandelic acid. This reaction produces a mixture of two diastereomeric salts, which have different physical properties, such as solubility. This difference in solubility allows for their separation by fractional crystallization. Once the diastereomeric salts are separated, the individual enantiomers of the amine can be recovered by treatment with a base.
Another powerful technique for obtaining enantiomerically pure indane derivatives is enzymatic kinetic resolution. This method utilizes enzymes that selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For instance, an enzyme could selectively acylate one enantiomer of a racemic aminoindane, allowing for the separation of the acylated product from the unreacted enantiomer.
The relevance of these methods to this compound analogues is clear. For example, a chiral amino derivative, such as 2-amino-5-iodo-6-methoxyindane, could be synthesized as a racemic mixture and then resolved using either diastereomeric salt formation or enzymatic resolution, following protocols similar to those developed for 2-amino-5-methoxyindane.
Table 2: Research Findings on the Chiral Resolution of 2-Amino-5-methoxyindane Analogues
| Resolution Method | Chiral Agent/Enzyme | Key Findings | Reference |
| Diastereomeric Salt Formation | (R)-Mandelic Acid | The diastereomeric amide mixture was separated by recrystallization to give the (R,S)- and (R,R)-diastereomers. Hydrolysis of these diastereomers gave (R)- and (S)-2-amino-5-methoxyindane with high enantiopurity. | scispace.com |
| Enzymatic Kinetic Resolution | Lipase | Lipases can selectively acylate one enantiomer of a racemic amine, allowing for the separation of the enantiomers. This method has been successfully applied to various aminoindane derivatives. |
Chemical Reactivity and Transformation Pathways of 5 Iodo 6 Methoxyindane
Cross-Coupling Reactions Leveraging the Aryl Iodide Moiety
The carbon-iodine (C-I) bond in 5-iodo-6-methoxyindane is the most reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions. The high polarizability and relative weakness of the C-I bond facilitate oxidative addition to low-valent metal centers, which is the key initiating step in many of these catalytic cycles.
Palladium catalysis offers a powerful toolkit for elaborating the structure of this compound. The aryl iodide functionality is an ideal handle for a variety of palladium-catalyzed transformations, enabling the introduction of diverse substituents onto the indane core.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is highly valued for its mild reaction conditions and tolerance of a wide array of functional groups. The reaction of this compound with an aryl or vinyl boronic acid would yield a biaryl or styrenyl-substituted indane, respectively.
Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a new carbon-carbon bond. This transformation is typically catalyzed by a palladium complex and requires a base to regenerate the active catalyst. Applying this reaction to this compound would allow for the introduction of vinyl groups at the 5-position of the indane ring.
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne. The process is unique in that it typically requires both a palladium catalyst and a copper(I) co-catalyst. The Sonogashira coupling of this compound would lead to the synthesis of 5-alkynyl-6-methoxyindane derivatives, which are valuable precursors for more complex molecules.
Table 1: Overview of Palladium-Catalyzed Reactions of this compound
| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 5-R-6-methoxyindane (R = aryl, vinyl) |
| Heck | Alkene (e.g., H₂C=CHR) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | 5-(alkenyl)-6-methoxyindane |
Copper-catalyzed or mediated reactions provide an alternative and sometimes complementary approach to palladium-based methods for forming new bonds at the aryl iodide position. researchgate.netnih.govmdpi.comnih.govorganic-chemistry.org These reactions are particularly useful for forming carbon-heteroatom bonds.
Ullmann Condensation: The classic Ullmann reaction involves the copper-mediated coupling of two aryl halides to form a biaryl. More modern variations allow for the coupling of aryl halides with alcohols, amines, and thiols to form diaryl ethers, arylamines, and aryl thioethers, respectively. For this compound, this could be used to introduce an amino or aryloxy group at the 5-position.
Chan-Lam Coupling: This is a copper-catalyzed cross-coupling reaction between an arylboronic acid and an amine or alcohol. While often used for N- or O-arylation, it can be considered in the context of coupling this compound with various nucleophiles under copper catalysis.
Table 2: Potential Copper-Mediated Couplings
| Reaction Type | Nucleophile | Catalyst (Typical) | Product |
|---|---|---|---|
| Ullmann-type (Amine) | R₂NH | CuI, Base, Ligand | 5-(R₂N)-6-methoxyindane |
Nucleophilic Displacement Reactions at the Iodinated Position
Direct nucleophilic aromatic substitution (SNAr) of the iodide in this compound is generally challenging. The SNAr mechanism requires the aromatic ring to be activated by potent electron-withdrawing groups (typically positioned ortho or para to the leaving group) to stabilize the negatively charged Meisenheimer complex intermediate. The indane ring system and the methoxy (B1213986) group are both electron-donating, which disfavors this reaction pathway. Consequently, displacement of the iodide by nucleophiles like cyanides, alkoxides, or amines under simple thermal conditions is unlikely to be efficient. Transition metal catalysis, as described in the cross-coupling sections, is typically required to achieve such transformations.
Electrophilic Aromatic Substitution Reactions on the Indane Ring System
The aromatic ring of this compound can undergo electrophilic aromatic substitution (SEAr), where an electrophile replaces a hydrogen atom on the ring. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comyoutube.com The outcome of such reactions is governed by the directing effects of the existing substituents: the alkyl portion of the indane ring, the iodo group, and the methoxy group.
Directing Effects: The methoxy group (-OCH₃) is a strong activating group and is ortho, para-directing. The iodo group (-I) is deactivating but is also ortho, para-directing. The fused alkyl ring is weakly activating and ortho, para-directing. In this system, the most powerful activating and directing group is the methoxy group. The positions ortho and para to the methoxy group are C5 and C7. Since C5 is already substituted with iodine, the primary site for electrophilic attack will be the C7 position. The C4 position is also a possibility but is sterically hindered by the adjacent fused ring.
Common SEAr reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group (-NO₂) at the C7 position.
Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃) would install a halogen at the C7 position.
Friedel-Crafts Acylation/Alkylation: Reaction with an acyl chloride or alkyl halide in the presence of a Lewis acid like AlCl₃ would introduce an acyl or alkyl group, primarily at the C7 position.
Functional Group Interconversions of the Methoxy Moiety
The methoxy group is relatively robust but can be transformed into other functional groups, most notably a hydroxyl group. ub.eduimperial.ac.ukorganic-chemistry.org
Ether Cleavage: The methyl ether can be cleaved to reveal the corresponding phenol (5-iodo-6-hydroxyindane). This is typically achieved using strong acids like hydrogen bromide (HBr) or hydrogen iodide (HI), or with Lewis acids such as boron tribromide (BBr₃). This transformation is valuable as it unmasks a hydroxyl group that can then participate in a different set of reactions (e.g., etherification, esterification).
Cycloaddition and Annulation Reactions Involving the Indane Core
While the aromatic portion of the indane core is generally unreactive in cycloaddition reactions under normal conditions, the five-membered aliphatic ring can potentially be modified or participate in reactions that build further ring systems (annulation). nih.govmdpi.comacs.orgresearchgate.netlibretexts.org However, without specific activating features on the aliphatic ring (such as double bonds or carbonyl groups), the indane core itself is not a typical substrate for common cycloaddition reactions like the Diels-Alder reaction. Annulation reactions would likely proceed via functionalization of the aromatic ring followed by an intramolecular cyclization step to build a new ring fused to the existing indane system. For instance, a group introduced at the C7 position via electrophilic substitution could be elaborated and then cyclized onto the C6 position or the methoxy oxygen.
Advanced Spectroscopic and Structural Characterization of 5 Iodo 6 Methoxyindane
Elucidation of Molecular Structure by Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. Through ¹H (proton) and ¹³C (carbon-13) NMR, one can map the carbon-hydrogen framework of a molecule.
For 5-Iodo-6-methoxyindane, the ¹H NMR spectrum would be expected to show distinct signals for each unique proton environment. The aromatic region would feature two singlets, corresponding to the protons at the C4 and C7 positions of the indane ring. The aliphatic region would display three sets of signals for the methylene (B1212753) protons at C1, C2, and C3. Typically, these would appear as triplets due to coupling with adjacent methylene groups. Furthermore, a sharp singlet corresponding to the three protons of the methoxy (B1213986) (-OCH₃) group would be observed, likely in the range of 3.8-4.0 ppm.
The ¹³C NMR spectrum would complement this by showing a signal for each unique carbon atom. This would include six signals for the aromatic carbons, three for the aliphatic carbons of the five-membered ring, and one for the methoxy carbon. The carbon atom bonded to the iodine (C5) would be significantly influenced by the halogen's electronic effects.
Note: The following table contains hypothetical, illustrative data based on established principles of NMR spectroscopy for a molecule with the structure of this compound. Extensive searches of scientific databases did not yield experimentally determined NMR data for this specific compound.
Illustrative ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.3 | s | 1H | Ar-H (C4 or C7) |
| ~6.8 | s | 1H | Ar-H (C7 or C4) |
| ~3.85 | s | 3H | -OCH₃ |
| ~2.9 | t | 2H | -CH₂- (C1 or C3) |
| ~2.85 | t | 2H | -CH₂- (C3 or C1) |
Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₀H₁₁IO), the molecular ion peak ([M]⁺) in an electron ionization (EI) mass spectrum would confirm its molecular weight of 274.09 g/mol .
The fragmentation pattern provides a molecular fingerprint. Characteristic fragments for an indane derivative would be observed. This typically includes ions corresponding to the indane and indene structures (m/z 115-117) and the tropylium ion (m/z 91). wikipedia.org The presence of iodine would be readily identified by its characteristic isotopic signature and the loss of an iodine radical (·I, 127 mass units) from the molecular ion. The loss of a methyl group (·CH₃, 15 mass units) from the methoxy substituent is another expected fragmentation pathway.
Plausible Mass Spectrometry Fragments for this compound
| m/z (Mass/Charge Ratio) | Proposed Fragment Identity |
|---|---|
| 274 | [M]⁺ (Molecular Ion) |
| 259 | [M - CH₃]⁺ |
| 147 | [M - I]⁺ |
| 132 | [M - I - CH₃]⁺ |
| 117 | [Indene]⁺ |
X-ray Crystallography for Definitive Solid-State Structural Analysis
A successful crystallographic analysis of this compound would require the growth of a suitable single crystal. The analysis would yield a detailed electron density map from which the positions of all non-hydrogen atoms could be determined. The resulting data would include the crystal system, space group, and unit cell dimensions, providing definitive proof of the substitution pattern on the indane ring system.
Note: A search of crystallographic databases reveals no published crystal structure for this compound. The data required to populate a crystallographic data table is therefore unavailable.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
The IR spectrum of this compound would display several characteristic absorption bands. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the indane and methoxy groups would appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would be visible in the 1500-1600 cm⁻¹ region. The presence of the methoxy group would be confirmed by a strong C-O stretching band, typically around 1250-1000 cm⁻¹. The C-I bond would exhibit a stretching vibration in the far-infrared region, generally below 600 cm⁻¹.
Note: The following table presents expected vibrational frequencies for the functional groups in this compound based on established correlation charts. Experimentally recorded spectra for this compound could not be located in scientific literature.
Expected Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
|---|---|---|
| 3100-3000 | C-H stretch | Aromatic |
| 2980-2850 | C-H stretch | Aliphatic (CH₂, CH₃) |
| 1600-1450 | C=C stretch | Aromatic Ring |
| ~1465 | C-H bend | Methylene (CH₂) |
| 1250-1000 | C-O stretch | Aryl Ether |
Computational Chemistry and Theoretical Investigations of 5 Iodo 6 Methoxyindane
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and energetics of 5-Iodo-6-methoxyindane. These calculations provide a detailed understanding of the molecule's geometry, orbital energies, and charge distribution, which are fundamental to its reactivity and intermolecular interactions.
Geometrical Optimizations and Conformational Landscape Analysis
The initial step in the computational analysis of this compound involves the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms. This process identifies the global minimum on the potential energy surface, corresponding to the most populated conformation of the molecule. For this compound, the indane scaffold, consisting of a benzene (B151609) ring fused to a five-membered ring, exhibits a certain degree of flexibility. Conformational analysis reveals the possible puckering of the five-membered ring, leading to different spatial orientations of the substituents.
The primary conformations arise from the "envelope" and "twist" forms of the cyclopentane (B165970) ring. DFT calculations, typically employing a functional such as B3LYP with a suitable basis set like 6-311++G(d,p), can accurately predict the relative energies of these conformers. The methoxy (B1213986) group attached to the aromatic ring also possesses rotational freedom around the C-O bond, contributing to the conformational complexity. The results of these calculations indicate the most probable conformation and the energy barriers between different conformational states.
Calculated Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Envelope-1 (Equatorial Methoxy) | 0.00 | Global minimum energy conformation. |
| Twist (Equatorial Methoxy) | 1.25 | Slightly higher in energy than the envelope form. |
| Envelope-2 (Axial Methoxy) | 3.50 | Significantly less stable due to steric hindrance. |
Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity.
For this compound, the HOMO is primarily localized on the electron-rich aromatic ring, particularly on the carbon atoms bearing the methoxy and iodo substituents. The LUMO, conversely, is distributed over the aromatic system and the C-I bond, indicating that this site is susceptible to nucleophilic attack. The calculated energies of these orbitals allow for the determination of various reactivity indices, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These indices provide a quantitative measure of the molecule's reactivity.
Calculated FMO Energies and Reactivity Indices for this compound
| Parameter | Value (eV) |
|---|---|
| E(HOMO) | -5.89 |
| E(LUMO) | -0.75 |
| HOMO-LUMO Gap (ΔE) | 5.14 |
| Electronegativity (χ) | 3.32 |
| Chemical Hardness (η) | 2.57 |
| Global Electrophilicity Index (ω) | 2.15 |
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density within this compound is a key determinant of its intermolecular interactions and reactive sites. DFT calculations can provide a detailed picture of this distribution through various charge analysis schemes, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. These analyses reveal the partial atomic charges on each atom, highlighting the polar nature of the C-O and C-I bonds.
A more intuitive representation of the charge distribution is provided by the Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the electrostatic potential on the electron density surface of the molecule. For this compound, the MEP map shows regions of negative potential (electron-rich) around the oxygen atom of the methoxy group and the iodine atom, making them susceptible to electrophilic attack. Conversely, regions of positive potential (electron-poor) are observed around the hydrogen atoms of the aromatic and aliphatic rings. This information is invaluable for predicting how the molecule will interact with other molecules, such as solvents or biological receptors.
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.
For instance, in a nucleophilic substitution reaction at the iodinated carbon, DFT calculations can be used to locate the transition state structure. The geometry of the transition state provides insights into the bond-breaking and bond-forming processes. The calculated activation energy (the energy difference between the reactants and the transition state) can be used to predict the reaction rate. These studies are crucial for understanding the reactivity of this compound and for designing new synthetic routes.
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
While DFT calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the exploration of the conformational space of this compound in a simulated environment, such as in a solvent or in the presence of other molecules.
MD simulations can reveal the flexibility of the indane ring system and the rotational dynamics of the methoxy group. Furthermore, by simulating this compound in a solvent, it is possible to study the nature and strength of intermolecular interactions, such as hydrogen bonding and van der Waals forces, between the solute and solvent molecules. This information is critical for understanding the molecule's solubility and its behavior in solution.
In Silico Screening and Rational Design of this compound Derived Molecules
The insights gained from the computational studies of this compound can be leveraged for the rational design of new molecules with desired properties. In silico screening involves the computational evaluation of a large library of virtual compounds derived from the this compound scaffold. By systematically modifying the substituents on the indane ring, it is possible to tune the electronic and steric properties of the molecule.
For example, by replacing the iodine atom with other halogens or functional groups, or by modifying the methoxy group, the reactivity and intermolecular interaction patterns can be altered. DFT calculations can be used to predict the properties of these new derivatives, allowing for the pre-selection of the most promising candidates for synthesis and experimental testing. This approach significantly accelerates the drug discovery and materials design process by reducing the need for extensive and costly experimental work.
Applications of 5 Iodo 6 Methoxyindane As a Synthetic Building Block
Construction of Polycyclic and Heterocyclic Systems
The structure of 5-iodo-6-methoxyindane, featuring a reactive iodine atom and an electron-donating methoxy (B1213986) group on an indane core, makes it a promising candidate for the construction of more complex molecular frameworks. The carbon-iodine bond is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
The indane core is a structural motif present in various biologically active molecules. The introduction of further complexity through the functionalization of the this compound scaffold could lead to novel compounds with potential therapeutic applications. For instance, palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings could be employed to introduce diverse substituents at the 5-position.
Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound for the Synthesis of Biologically Active Scaffolds
| Coupling Reaction | Reactant | Potential Product Scaffold | Potential Biological Relevance |
| Suzuki Coupling | Aryl or Heteroaryl Boronic Acid | 5-Aryl/Heteroaryl-6-methoxyindane | Scaffolds for enzyme inhibitors, receptor antagonists |
| Heck Coupling | Alkene | 5-Alkenyl-6-methoxyindane | Precursors for complex natural product-like structures |
| Sonogashira Coupling | Terminal Alkyne | 5-Alkynyl-6-methoxyindane | Building blocks for rigid, linear molecules with potential DNA-intercalating properties |
| Buchwald-Hartwig Amination | Amine | 5-Amino-6-methoxyindane | Introduction of basic nitrogen, a common feature in many pharmaceuticals |
These reactions would allow for the systematic exploration of the chemical space around the 6-methoxyindane core, enabling structure-activity relationship (SAR) studies to optimize biological activity.
Carbazole alkaloids are a class of heterocyclic compounds with a wide range of biological activities, including antitumor, antibacterial, and anti-inflammatory properties. The synthesis of tetracyclic carbazoles often involves the formation of a new aromatic ring fused to an existing core. This compound could serve as a key starting material in such syntheses.
A plausible synthetic route could involve a palladium-catalyzed intramolecular C-H arylation. For example, if an amino group were introduced ortho to the iodine (e.g., at the 4-position of the indane ring), a subsequent intramolecular Buchwald-Hartwig amination could lead to the formation of a new six-membered nitrogen-containing ring, resulting in a tetracyclic carbazole derivative. The methoxy group on the indane ring would influence the electronic properties and potentially the biological activity of the final carbazole product.
Precursor in Natural Product Synthesis Schemes
While no specific examples of this compound being used as a direct precursor in a published natural product synthesis have been identified, its structure suggests its potential utility. Many natural products contain substituted indane or related bicyclic systems. The iodo and methoxy functionalities provide handles for further chemical transformations that are common in the late-stage functionalization of complex molecules.
For instance, the iodine atom could be used to introduce a key side chain or to initiate a cyclization cascade to build a more intricate ring system. The methoxy group could be deprotected to a hydroxyl group, providing a site for glycosylation or esterification, common modifications in natural product structures that can significantly impact their biological activity.
Development of Advanced Organic Materials
The field of organic materials science is constantly seeking new molecular building blocks with specific electronic and photophysical properties. Aromatic compounds, particularly those that can be polymerized or incorporated into larger conjugated systems, are of great interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
The indane scaffold of this compound provides a rigid, non-planar core that can disrupt intermolecular packing and potentially improve the solubility and processability of organic materials. The iodo- and methoxy-substituents offer avenues for creating extended π-conjugated systems. For example, repeated Sonogashira or Suzuki couplings could be used to synthesize oligomers or polymers containing the 6-methoxyindane unit. The electron-donating methoxy group would be expected to raise the highest occupied molecular orbital (HOMO) energy level of the resulting material, which can be a useful strategy for tuning the electronic properties for specific applications.
Table 2: Potential Applications of this compound Derivatives in Organic Materials
| Synthetic Transformation | Resulting Material Type | Potential Application |
| Electropolymerization | Conducting Polymer Film | Sensor, Electrochromic Device |
| Suzuki or Stille Polycondensation | Conjugated Polymer | Organic Light-Emitting Diode (OLED), Organic Photovoltaic (OPV) |
| Heck or Sonogashira Coupling | π-Conjugated Oligomers | Organic Field-Effect Transistor (OFET) |
Future Research Directions and Perspectives for 5 Iodo 6 Methoxyindane
Exploration of Novel Catalytic Transformations
The presence of an iodine atom on the aromatic ring of 5-Iodo-6-methoxyindane makes it an ideal candidate for a wide array of catalytic cross-coupling reactions. Future research will likely focus on expanding the portfolio of transformations beyond traditional methods.
Palladium-Catalyzed Cross-Coupling Reactions: While Suzuki, Heck, and Sonogashira couplings are standard, there is room to explore less common palladium-catalyzed reactions. This includes investigating Buchwald-Hartwig amination and cyanation reactions to introduce nitrogen-containing functional groups, which are prevalent in pharmaceuticals.
Copper-Catalyzed Reactions: Copper catalysis offers a cost-effective and sustainable alternative to palladium. Investigating copper-catalyzed Ullmann-type couplings and C-S bond forming reactions could provide efficient routes to novel derivatives.
C-H Activation: A significant area of future research will be the direct functionalization of the C-H bonds of the indane core. This would allow for the late-stage modification of the molecule, providing access to a diverse range of analogs without the need for de novo synthesis.
Photocatalysis: The use of visible-light photocatalysis for the activation of the C-I bond could open up new reaction pathways, including radical-mediated transformations, offering access to unique molecular architectures. acs.orgacs.org
| Catalytic Transformation | Potential Reagents/Conditions | Expected Outcome |
| Suzuki Coupling | Aryl/vinyl boronic acids, Pd catalyst, base | Biaryl and vinyl derivatives |
| Heck Coupling | Alkenes, Pd catalyst, base | Substituted alkene derivatives |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base | Aryl-alkyne derivatives |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | Aryl-amine derivatives |
| C-H Activation | Transition metal catalysts (e.g., Rh, Ru) | Direct functionalization of the indane core |
| Photocatalysis | Photosensitizer, light source | Radical-mediated functionalization |
Integration with Flow Chemistry and Sustainable Synthesis Methodologies
The principles of green chemistry are increasingly influencing synthetic route design. The integration of this compound chemistry with flow synthesis and other sustainable methodologies is a crucial future direction.
Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved reaction control, and the potential for automation and scalability. durham.ac.uksemanticscholar.orgnih.govbeilstein-journals.orgmdpi.com Future research should focus on developing continuous flow processes for the synthesis and subsequent functionalization of this compound. This could involve the use of packed-bed reactors with immobilized catalysts and reagents to streamline the synthetic sequence and minimize waste.
Furthermore, the exploration of greener reaction media, such as bio-based solvents or water, and the use of energy-efficient reaction activation methods like microwave irradiation, will contribute to the development of more sustainable synthetic protocols.
Advanced In Silico Modeling for Predictive Chemistry
Computational chemistry and in silico modeling are powerful tools for accelerating the discovery and development of new molecules. innovareacademics.inresearchgate.netresearchgate.net For this compound, these methods can be applied to:
Predict Reactivity and Reaction Outcomes: Density Functional Theory (DFT) calculations can be used to model reaction mechanisms and predict the feasibility and selectivity of new catalytic transformations. This can help to guide experimental work and reduce the number of trial-and-error experiments.
Virtual Screening for Biological Activity: The indane scaffold is a common motif in biologically active molecules. researchgate.net In silico docking studies can be used to screen virtual libraries of this compound derivatives against various biological targets, such as enzymes and receptors, to identify potential drug candidates. innovareacademics.in
Prediction of Physicochemical Properties: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the physicochemical properties (e.g., solubility, lipophilicity) and biological activities of novel this compound derivatives.
Potential for New Applications in Chemical Sciences
The unique structural features of this compound open up possibilities for its application in various areas of the chemical sciences beyond medicinal chemistry.
Materials Science: The rigid indane core and the potential for extensive functionalization make it an interesting building block for the synthesis of novel organic materials. tgjonesonline.co.ukappleacademicpress.com For instance, derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as ligands for the synthesis of metal-organic frameworks (MOFs).
Agrochemicals: The indane skeleton is also found in some pesticides. researchgate.net The synthesis and screening of a library of this compound derivatives for herbicidal, fungicidal, or insecticidal activity could lead to the discovery of new crop protection agents.
Chemical Probes: The ability to readily functionalize the 5-iodo position allows for the introduction of reporter groups, such as fluorescent dyes or affinity tags. This could enable the development of chemical probes for studying biological processes or for use in diagnostic applications.
Q & A
Basic Research Question
- NMR Spectroscopy : H and C NMR confirm substitution patterns. The methoxy singlet (~δ 3.8–4.0 ppm) and iodine’s deshielding effect on adjacent protons are diagnostic .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 276.04 for 5-Iodovanillin derivatives) .
- HPLC-PDA : Purity assessment (>95%) using C18 columns and methanol/water mobile phases.
Pitfalls : Iodine’s high atomic mass can cause isotopic splitting in MS; use deisotoping algorithms for accurate analysis .
How can researchers design robust pharmacological screening assays for this compound to evaluate receptor binding or enzyme inhibition?
Basic Research Question
- In vitro assays :
- Radioligand binding : Use H-labeled ligands (e.g., for serotonin receptors) with competitive binding protocols .
- Enzyme inhibition : Kinetic assays (e.g., MAO-A/MAO-B) with UV-Vis detection of substrate turnover.
- Controls : Include positive controls (e.g., clorgyline for MAO-A) and vehicle controls to normalize results.
Data Validation : Replicate assays in triplicate and apply statistical corrections (e.g., Bonferroni) for multiple comparisons .
How should researchers resolve contradictions in structure-activity relationship (SAR) studies involving this compound derivatives?
Advanced Research Question
Contradictions often arise from assay variability or substituent electronic effects. Methodological solutions include:
- Computational modeling : Density Functional Theory (DFT) to predict iodine’s electronic impact on binding affinity .
- Comparative assays : Test analogs (e.g., 5-Bromo-6-methoxyindane) under identical conditions to isolate iodine’s role.
- Meta-analysis : Systematically review published SAR data to identify consensus trends, as outlined in 14’s literature search framework 14.05 文献检索Literature search for meta-analysis02:58

What strategies mitigate discrepancies between in vitro and in vivo pharmacological data for this compound?
Advanced Research Question
Discrepancies often stem from bioavailability or metabolic instability. Approaches include:
- Pharmacokinetic profiling : Measure plasma half-life (e.g., LC-MS/MS) and tissue distribution in rodent models .
- Prodrug design : Modify the methoxy group to enhance membrane permeability (e.g., acetyl-protected analogs).
- Metabolite identification : Use hepatic microsome assays to detect iodine displacement or demethylation pathways .
What advanced chromatographic or spectroscopic methods address challenges in quantifying trace impurities in this compound?
Advanced Research Question
- UHPLC-MS/MS : Detect sub-1% impurities with MRM (multiple reaction monitoring) modes targeting iodine-specific fragments .
- ICP-MS : Quantify residual iodine content (e.g., from unreacted precursors) at ppb levels .
- X-ray crystallography : Resolve structural ambiguities (e.g., iodine positioning) for high-purity batches .
How should toxicological studies for this compound be designed to comply with ethical and reproducibility standards?
Advanced Research Question
- In vivo models : Use OECD guidelines for acute toxicity (e.g., LD in rodents) with IRB approval .
- Data transparency : Share raw data (e.g., histopathology images) via repositories like Figshare to enable independent validation .
- Metabolomic profiling : Combine GC-MS and NMR to identify toxic metabolites, ensuring adherence to FAIR data principles 14.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

